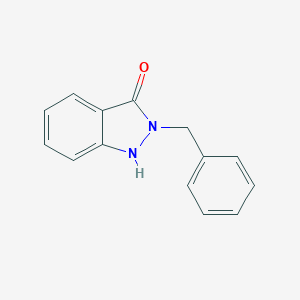

2-Benzyl-1,2-dihydro-indazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and promising pharmacological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Benzyl-1,2-dihydro-indazol-3-on beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen. Eine gängige Methode beinhaltet die Reaktion von o-Nitrobenzylalkohol mit Benzylamin unter photochemischen Bedingungen, um das gewünschte Indazol-3-on zu bilden . Ein weiterer Ansatz beinhaltet die Verwendung von übergangsmetallkatalysierten Reaktionen, wie z. B. der Cu(OAc)2-katalysierten N-N-Bindungsbildung .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Benzyl-1,2-dihydro-indazol-3-on kann optimierte Versionen der oben genannten Synthesewege umfassen, mit dem Fokus auf Skalierbarkeit, Ausbeute und Wirtschaftlichkeit. Die Verwendung von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Benzyl-1,2-dihydro-indazol-3-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in entsprechende Oxide unter Verwendung von Oxidationsmitteln.

Reduktion: Reduktion der Nitrogruppe zu einem Amin.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen an der Benzylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung oder Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Verwendung von Halogenierungsmitteln oder Nucleophilen unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indazole und deren Derivate, die unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has demonstrated that 2-Benzyl-1,2-dihydro-indazol-3-one exhibits significant anti-inflammatory effects. A study highlighted its potential as a therapeutic agent in treating inflammatory conditions by inhibiting leukotriene biosynthesis, which is implicated in various allergic and inflammatory diseases.

Key Findings:

- The compound has shown selective inhibition of the enzyme 5-lipoxygenase (5-LO), crucial for leukotriene production, making it a candidate for treating asthma and other inflammatory disorders .

- In animal models, it demonstrated considerable reduction in edema and neutrophil infiltration, indicating its effectiveness in mitigating inflammation .

| Compound | IC50 (μM) | Inhibition % | Model Used |

|---|---|---|---|

| This compound | <5 | 76% | TPA-induced mouse ear edema |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of indazolones, including this compound, can induce apoptosis in cancer cells.

Case Study:

A specific derivative was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The compound's interaction with cellular signaling pathways related to cancer progression has been a focal point of research .

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

Antibacterial Activity

Another promising application of this compound is its antibacterial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

Research Insights:

A study reported that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Wirkmechanismus

The mechanism of action of 2-Benzyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity.

2-(1-Methyl-1H-indazol-4-yl) propanoic acid: Known for its anti-inflammatory properties.

1-Methyl-1H-indazole-4-acetic acid: Exhibits anti-inflammatory effects.

Uniqueness: 2-Benzyl-1,2-dihydro-indazol-3-one stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biologische Aktivität

2-Benzyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure :

The compound features a dihydro-indazole core with a benzyl substituent, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H12N2O |

| Molecular Weight | 216.25 g/mol |

| CAS Number | 128773-72-8 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In these studies, the compound showed an IC50 value indicating potent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways and modulating key apoptotic proteins.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in the cell cycle, thereby inhibiting proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .

Case Studies

- Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The researchers noted significant morphological changes indicative of apoptosis .

- Anti-inflammatory Model : In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls .

Eigenschaften

CAS-Nummer |

1848-46-0 |

|---|---|

Molekularformel |

C14H12N2O |

Molekulargewicht |

224.26 g/mol |

IUPAC-Name |

2-benzyl-1H-indazol-3-one |

InChI |

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)15-16(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

InChI-Schlüssel |

IBMDKBAGSDBZIJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |

Key on ui other cas no. |

1848-46-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.